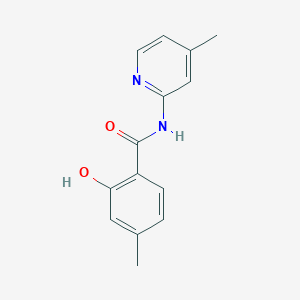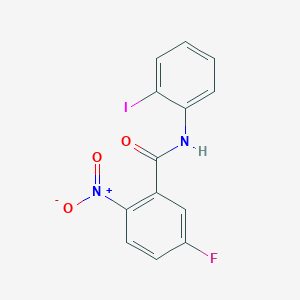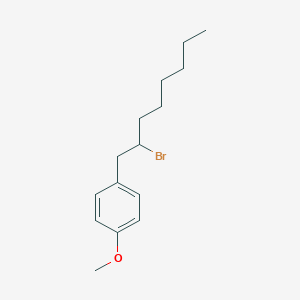![molecular formula C19H19N B14229872 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 824421-73-0](/img/structure/B14229872.png)
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a naphthalene ring fused to a tetrahydroindole structure, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole typically involves the reaction of naphthalen-1-ylmethanol with tetrahydroindole under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles and naphthyl derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . The pathways involved include signal transduction and metabolic pathways that are crucial for cell survival and growth .
Comparación Con Compuestos Similares
Similar Compounds
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione: This compound shares a similar naphthalene structure but differs in its triazoline ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: Another compound with a naphthalene ring, but with different functional groups.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is unique due to its specific combination of a naphthalene ring and a tetrahydroindole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
824421-73-0 |
|---|---|
Fórmula molecular |
C19H19N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C19H19N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-13-12-16-7-2-4-11-19(16)20/h1,3,5-6,8-10,12-13H,2,4,7,11,14H2 |
Clave InChI |
JHYPVFBOGBIIEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CN2CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


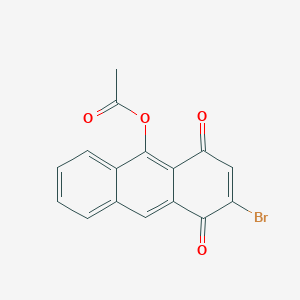
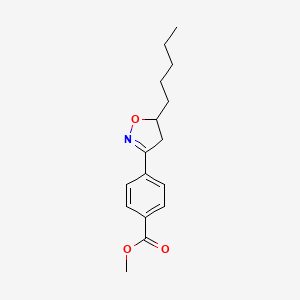
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)

![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
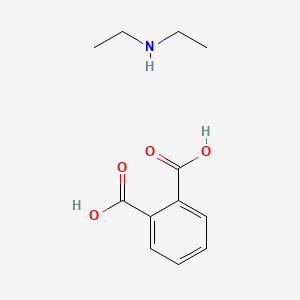
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
